molecular formula C17H13BrO3 B14202074 2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- CAS No. 828265-71-0

2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl-

Cat. No.: B14202074
CAS No.: 828265-71-0
M. Wt: 345.2 g/mol
InChI Key: PGCZHSQGMUYMIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 3-methyl-7-methoxy-4-phenyl-2H-1-benzopyran-2-one, using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the methoxy and phenyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3-methyl-: Lacks the bromomethyl and methoxy groups, resulting in different chemical reactivity and biological activity.

    2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-iodo-6,7-dimethoxy-:

Uniqueness

2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential for diverse applications. The presence of the bromomethyl group allows for versatile chemical modifications, while the methoxy and phenyl groups contribute to its stability and biological activity.

Properties

CAS No.

828265-71-0

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

3-(bromomethyl)-7-methoxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H13BrO3/c1-20-12-7-8-13-15(9-12)21-17(19)14(10-18)16(13)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PGCZHSQGMUYMIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)CBr)C3=CC=CC=C3

Origin of Product

United States

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